molecular formula C17H19N3O3S B2756885 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1226434-47-4

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2756885
CAS No.: 1226434-47-4
M. Wt: 345.42
InChI Key: UUCINTHKPKNQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 2,3-dihydro-1,4-benzodioxine moiety linked via a carbonyl group to a piperidine ring, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group. Synthesis pathways for related benzodioxine-thiadiazole derivatives involve condensation reactions, such as the coupling of thiosemicarbazide with benzodioxine precursors under basic conditions .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-18-19-16(24-11)12-5-4-8-20(9-12)17(21)15-10-22-13-6-2-3-7-14(13)23-15/h2-3,6-7,12,15H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCINTHKPKNQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a synthetic derivative that combines structural elements from benzodioxine and thiadiazole. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C13H16N2O3S
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 70918-74-0

The structure of the compound features a benzodioxine moiety linked to a piperidine ring and a thiadiazole group, which may contribute to its biological activities.

Anticancer Properties

Recent studies indicate that derivatives of thiadiazole, similar to the compound , exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds with a thiadiazole structure have shown IC50 values ranging from 0.74 to 10.0 μg/mL against various cancer cell lines such as HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
Cell LineIC50 Value (μg/mL)
HCT1163.29
H46010.0
MCF-7Varies

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways responsible for proliferation and survival. For example, some thiadiazole derivatives have been shown to inhibit tubulin polymerization, which is critical for mitosis .

Anti-inflammatory Activity

Compounds containing the benzodioxine structure have also been investigated for their anti-inflammatory properties. They are thought to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Study 1: Thiadiazole Derivatives

A study published in Molecules assessed the biological activity of various thiadiazole derivatives against cancer cell lines. The findings indicated that compounds with specific substitutions on the thiadiazole ring exhibited potent cytotoxic effects, suggesting that modifications can enhance antitumor activity .

Study 2: Benzodioxine Derivatives

Another research effort focused on synthesizing benzodioxine derivatives and evaluating their anti-inflammatory effects. The study demonstrated that these compounds could significantly reduce inflammation in animal models, indicating their potential for therapeutic use in conditions like arthritis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Benzodioxine-Thiadiazole Derivatives

describes 1,4-benzodioxine-based thiadiazole-fused derivatives (compounds 1–25) synthesized via hydrazine-carbothioamide intermediates. Unlike these fused systems, the target compound features a non-fused thiadiazole substituent on piperidine. This structural distinction may influence bioactivity: fused systems often exhibit rigid planar structures suited for intercalation, while the flexible piperidine-thiadiazole linkage in the target compound could enhance binding to globular enzyme pockets .

Table 1: Key Structural Differences
Feature Target Compound Fused Derivatives ()
Thiadiazole linkage Piperidine-substituted Fused with benzodioxine
Flexibility High (rotatable bonds in piperidine-carbonyl) Low (planar fused system)
Synthetic route Carbonyl-mediated condensation Hydrazine-carbothioamide condensation

Piperidine-Containing Analogs

lists 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, where the benzodioxine is connected via a methylene bridge instead of a carbonyl group. Additionally, the 5-methyl-thiadiazole substituent introduces steric and electronic effects absent in simpler piperidine derivatives, possibly improving metabolic stability .

Thiadiazole-Containing Heterocycles

highlights pyranopyrazole derivatives with 5-methyl-1,3,4-thiadiazol-2-yl groups, which demonstrate antibacterial activity. While the thiadiazole moiety is common, the pyranopyrazole core differs significantly from the benzodioxine-piperidine framework. The target compound’s benzodioxine may confer improved blood-brain barrier penetration compared to pyranopyrazoles, which are more polar due to fused oxygen and nitrogen atoms .

Sulfanyl-Linked Benzodioxine-Thiadiazole Compounds

includes analogs like 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. The sulfanyl (-S-) linker in these compounds contrasts with the carbonyl-piperidine bridge in the target compound. Sulfanyl groups are prone to oxidation, whereas the carbonyl linkage offers greater stability under physiological conditions. This may translate to longer half-life in vivo for the target compound .

Table 2: Pharmacokinetic Hypotheses Based on Linker Chemistry
Linker Type Stability Metabolic Vulnerability
Carbonyl (target) High Esterase-mediated hydrolysis
Sulfanyl () Moderate Oxidation to sulfoxides
Methylene () Very high Minimal

Q & A

Q. Example Table :

FactorRange TestedOptimal Value
Temperature40–80°C65°C
Solvent (DMF:H2_2O)1:1 – 5:14:1
Catalyst (mol%)1–5%3%

Advanced Question: How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies:

Purity Reassessment : Use HPLC-MS to rule out impurities (>98% purity required) .

Standardized Assays : Repeat assays under controlled conditions (e.g., ATP-based viability tests for cytotoxicity).

Target Validation : Perform molecular docking (e.g., AutoDock Vina) to identify consistent binding modes with kinase targets .

Cross-Lab Collaboration : Compare data with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Advanced Question: What computational strategies predict biological targets and structure-activity relationships (SAR)?

Answer:

Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB: 3ERT for estrogen receptors) using flexible ligand protocols .

MD Simulations : Assess binding stability (50 ns trajectories, AMBER force field) to prioritize targets.

SAR Analysis : Modify substituents (e.g., methyl vs. ethyl on thiadiazole) and correlate with activity using QSAR models (R2^2 > 0.85) .

Q. Example SAR Findings :

SubstituentBioactivity (IC50_{50}, μM)
5-Methyl (target compound)12.3 ± 1.2
5-Ethyl (analog)8.7 ± 0.9
Unsubstituted>50

Advanced Question: How to characterize reaction intermediates and byproducts in real time?

Answer:

  • In-Situ Monitoring : Use ReactIR to track carbonyl intermediates (~1700 cm1^{-1}) or thiadiazole formation .
  • LC-MS/MS : Identify transient species (e.g., hydrazine-carbothioamide at m/z 210.1) with <2 ppm mass error .
  • Kinetic Analysis : Fit time-resolved data to pseudo-first-order models to derive rate constants (k ≈ 0.015 min1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.